Synthesis of 2-Bromo-1,3-dinitrobenzene: An In-depth Technical Guide
Synthesis of 2-Bromo-1,3-dinitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1,3-dinitrobenzene. Direct bromination of 1,3-dinitrobenzene (B52904) is not a feasible route due to the directing effects of the nitro groups, which favor substitution at the C-5 position. Therefore, this guide details a more effective two-step synthesis involving the preparation of a key intermediate, 2,6-dinitroaniline (B188716), followed by a Sandmeyer reaction to yield the target compound.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of 2-Bromo-1,3-dinitrobenzene.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Chloro-2,6-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 86-88 | Yellow crystalline solid[1] |
| 2,6-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 138-142 | Orange-brown crystalline powder |
| 2-Bromo-1,3-dinitrobenzene | C₆H₃BrN₂O₄ | 247.00 | 107 | Yellow crystalline solid[2] |
Table 2: Expected Reaction Yields
| Reaction | Starting Material | Product | Expected Yield (%) |
| Ammonolysis | 1-Chloro-2,6-dinitrobenzene | 2,6-Dinitroaniline | High (specific yield not detailed in sources) |
| Sandmeyer Reaction | 2,6-Dinitroaniline | 2-Bromo-1,3-dinitrobenzene | 71-74 (by analogy to the chloro derivative)[1] |
II. Experimental Protocols
The synthesis of 2-Bromo-1,3-dinitrobenzene is achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-dinitroaniline, from 1-chloro-2,6-dinitrobenzene. The second step is the conversion of 2,6-dinitroaniline to 2-Bromo-1,3-dinitrobenzene via a Sandmeyer reaction.
Step 1: Synthesis of 2,6-Dinitroaniline from 1-Chloro-2,6-dinitrobenzene
This procedure is based on the ammonolysis of 2,6-dinitrochlorobenzene.[3]
Materials:
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1-Chloro-2,6-dinitrobenzene
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Aqueous ammonia (B1221849) (e.g., 28-30% solution)
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Ethanol (B145695) (optional, as a co-solvent)
Procedure:
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In a pressure vessel, place 1-chloro-2,6-dinitrobenzene.
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Add an excess of aqueous ammonia. The use of a co-solvent like ethanol can aid in solubility.
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Seal the vessel and heat the mixture with stirring. The reaction temperature and time will depend on the scale and specific conditions, but typically ranges from 100-150 °C for several hours.
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After the reaction is complete, cool the vessel to room temperature.
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Vent any excess pressure carefully.
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The product, 2,6-dinitroaniline, will precipitate out of the solution upon cooling.
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Collect the solid product by filtration.
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Wash the product with cold water to remove any residual ammonia and ammonium (B1175870) salts.
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The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
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Dry the purified 2,6-dinitroaniline before proceeding to the next step.
Step 2: Synthesis of 2-Bromo-1,3-dinitrobenzene via Sandmeyer Reaction
This protocol is adapted from the well-established procedure for the synthesis of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline.[1]
Materials:
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2,6-Dinitroaniline
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Concentrated sulfuric acid (H₂SO₄)
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Sodium nitrite (B80452) (NaNO₂)
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Glacial acetic acid
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Cuprous bromide (CuBr)
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Hydrobromic acid (HBr, concentrated)
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Ice
Procedure:
Part A: Diazotization of 2,6-Dinitroaniline
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 160 mL of concentrated sulfuric acid.
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With stirring, add 15.2 g (0.22 mole) of solid sodium nitrite in portions over 10-15 minutes.
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Heat the mixture to 70 °C and stir until all the sodium nitrite has dissolved.
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Cool the solution to 25-30 °C in an ice bath.
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In a separate beaker, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid.
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Slowly add the warm 2,6-dinitroaniline solution to the sulfuric acid-sodium nitrite mixture, maintaining the temperature below 40 °C with external cooling.
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After the addition is complete, stir the resulting solution at 40 °C for 30 minutes to ensure complete diazotization.
Part B: Sandmeyer Reaction
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In a 2 L beaker, prepare a solution of cuprous bromide. This can be done by dissolving an appropriate amount of CuBr (approximately 0.44 mole) in concentrated hydrobromic acid. Cool this solution in an ice bath.
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Add the previously prepared diazonium salt solution in portions to the cold cuprous bromide solution over about 5 minutes with manual stirring. Control the rate of addition to manage the effervescence.
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The mixture will become hot during the addition. Stir it intermittently while cooling in an ice bath until the effervescence subsides.
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Heat the reaction mixture on a steam bath with occasional stirring until the temperature reaches 80 °C.
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Maintain this temperature for about 20 minutes until the evolution of nitrogen gas ceases.
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Add an equal volume of water to the reaction mixture and cool it in an ice bath for several hours to precipitate the product.
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Collect the yellow, crystalline 2-Bromo-1,3-dinitrobenzene by suction filtration.
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Wash the product thoroughly with water.
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The product can be recrystallized from 90% acetic acid or a mixture of benzene (B151609) and petroleum ether for further purification.
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Dry the final product. The expected yield is in the range of 71-74%.[1]
III. Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of 2-Bromo-1,3-dinitrobenzene.
Caption: Synthetic pathway for 2-Bromo-1,3-dinitrobenzene.
Caption: Experimental workflow for the Sandmeyer reaction.
